Dimdazenil

Description

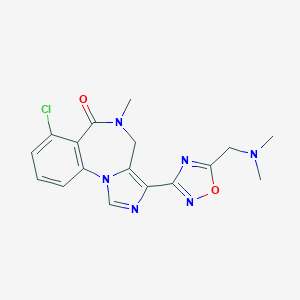

Structure

3D Structure

Properties

Key on ui mechanism of action |

EVT 201 is a partial positive allosteric modulator (pPAM) of the GABAA receptor complex and consequently works through a proven pathway in the treatment of insomnia. However, EVT 201’s partial agonist activity gives it a differentiated pre-clinical profile and mechanism of action compared to many currently marketed sleep-promoting agents. |

|---|---|

CAS No. |

308239-86-3 |

Molecular Formula |

C17H17ClN6O2 |

Molecular Weight |

372.8 g/mol |

IUPAC Name |

7-chloro-3-[5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl]-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one |

InChI |

InChI=1S/C17H17ClN6O2/c1-22(2)8-13-20-16(21-26-13)15-12-7-23(3)17(25)14-10(18)5-4-6-11(14)24(12)9-19-15/h4-6,9H,7-8H2,1-3H3 |

InChI Key |

JCYLWUVDHLVGER-UHFFFAOYSA-N |

SMILES |

CN1CC2=C(N=CN2C3=C(C1=O)C(=CC=C3)Cl)C4=NOC(=N4)CN(C)C |

Canonical SMILES |

CN1CC2=C(N=CN2C3=C(C1=O)C(=CC=C3)Cl)C4=NOC(=N4)CN(C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

EVT 201 EVT-201 EVT201 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of Dimdazenil on GABA-A Receptors

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimdazenil is a novel therapeutic agent belonging to the benzodiazepine class of drugs, recently approved for the treatment of insomnia.[1][2] It functions as a partial positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor.[3][4][5] Unlike traditional full agonists, this compound's partial agonism offers a potentially improved safety and tolerability profile, minimizing side effects such as motor incoordination, sedation, and withdrawal symptoms.[1][6][7] This document provides a detailed technical overview of this compound's mechanism of action, its interaction with GABA-A receptor subtypes, quantitative pharmacological data, and the experimental protocols used for its characterization.

The GABA-A Receptor: The Primary Target

The GABA-A receptor is the principal mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[8] These receptors are ligand-gated ion channels, specifically heteropentameric structures that form a central chloride (Cl⁻) ion pore.[6][8] The most common synaptic isoform consists of two α, two β, and one γ subunit.[6][9] The binding of the endogenous neurotransmitter GABA, which occurs at the interface between the α and β subunits, triggers a conformational change that opens the channel.[8] The subsequent influx of chloride ions leads to hyperpolarization of the neuronal membrane, reducing its excitability and producing an inhibitory effect.[10][11]

The GABA-A receptor complex features multiple allosteric binding sites, distinct from the GABA binding site, which can be modulated by various pharmacological agents, including benzodiazepines.[8][9] The classic benzodiazepine binding site is located at the interface between an α (isoforms 1, 2, 3, or 5) and the γ2 subunit.[6][8][9]

Core Mechanism of Action of this compound

This compound exerts its therapeutic effects by binding to the benzodiazepine site on the GABA-A receptor complex.[3][10] Its core mechanism can be defined by two key characteristics:

-

Positive Allosteric Modulation: this compound is not a direct agonist; it does not open the chloride channel by itself. Instead, it enhances the affinity of the GABA-A receptor for its natural ligand, GABA.[10][11] This potentiation of GABA's effect means that in the presence of this compound, a lower concentration of GABA is required to elicit a given level of channel opening. This leads to an increased influx of chloride ions and a more pronounced inhibitory effect on the neuron.[10]

-

Partial Agonism: A critical feature of this compound is its status as a partial agonist. Unlike full agonists (e.g., diazepam) which produce a maximal possible potentiation of the GABA response, this compound produces a submaximal or intermediate level of receptor activation.[6][7] This "ceiling effect" is intrinsic to the molecule's interaction with the receptor and is believed to contribute to its favorable safety profile, reducing the risk of strong sedation, tolerance, and withdrawal symptoms that can be associated with long-term use of full agonists.[4][7]

Subtype Selectivity

The diverse physiological functions modulated by GABA-A receptors (sedation, anxiolysis, muscle relaxation) are attributed to the different α subunits.[6] this compound exhibits a notable functional selectivity, with a higher affinity and potency for GABA-A receptors containing the α1 subunit compared to those with α2, α3, and α5 subunits.[1][3][7] In vitro studies have shown its functional affinity for the α1 subunit is approximately two- to four-fold higher than for other subtypes.[1][3] The agonistic potency at the α1 subtype is about three times higher than at the α5 subtype.[5][7] Since the α1 subunit is primarily associated with sedative and hypnotic effects, this selectivity profile is consistent with its clinical use in treating insomnia.[6][7]

Quantitative Pharmacological Data

The partial agonistic potency of this compound has been quantified in vitro. The following table summarizes key data from studies on different GABA-A receptor subtypes.

| Parameter | Receptor Subtype | Value | Reference |

| Agonistic Potency (EC₅₀) | Alpha-1 (α1) Subtype | 18 ± 6 nM | [5][7] |

| Agonistic Potency (EC₅₀) | Alpha-5 (α5) Subtype | 53 ± 6 nM | [5][7] |

EC₅₀ (Half-maximal effective concentration) values represent the concentration of this compound required to elicit 50% of its maximal potentiation of the GABA-evoked current.

Experimental Protocols

The characterization of this compound's mechanism of action relies on established in vitro pharmacological assays. The following sections detail the methodologies for two key experiments.

Protocol: Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the benzodiazepine site on GABA-A receptors.[12][13]

Objective: To quantify the displacement of a specific radiolabeled benzodiazepine site ligand by unlabeled this compound.

Materials:

-

Membrane Preparation: Crude synaptic membranes prepared from rat brain tissue or from HEK293 cells stably expressing specific recombinant human GABA-A receptor subtypes (e.g., α1β2γ2).[8][14]

-

Radioligand: [³H]Flumazenil, a high-affinity benzodiazepine site antagonist.[8]

-

Non-specific Binding Control: A high concentration of an unlabeled benzodiazepine, such as Diazepam (10 µM), to saturate all specific binding sites.[8]

-

Test Compound: this compound, serially diluted to cover a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

Instrumentation: Glass fiber filters, vacuum filtration manifold, liquid scintillation counter.[8]

Methodology:

-

Reaction Setup: In a 96-well plate, combine the membrane preparation (0.1-0.2 mg protein/well), a fixed concentration of [³H]Flumazenil (typically near its Kd value, e.g., 1-2 nM), and varying concentrations of this compound in the binding buffer.[8][15]

-

Incubation: Incubate the plates for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 4°C or 30°C) to allow the binding to reach equilibrium.[13][14]

-

Termination & Separation: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (presoaked in polyethyleneimine to reduce non-specific binding). This separates the receptor-bound radioligand from the unbound radioligand.[8]

-

Washing: Wash the filters quickly with ice-cold binding buffer to remove any remaining unbound radioligand.[14]

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[8]

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding (CPM in the presence of excess Diazepam) from the total binding (CPM with no competitor).

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Use non-linear regression analysis (sigmoidal dose-response) to calculate the IC₅₀ value (the concentration of this compound that displaces 50% of the radioligand).[8]

-

Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

Protocol: Whole-Cell Patch-Clamp Electrophysiology

This "gold-standard" electrophysiological technique is used to measure the functional effect of this compound on GABA-A receptor-mediated ion currents.[16]

Objective: To measure the potentiation of GABA-evoked chloride currents by this compound in a whole-cell voltage-clamp configuration.

Materials:

-

Cells: HEK293 cells transiently or stably expressing the desired GABA-A receptor subunits, or cultured primary neurons.[17][18]

-

Extracellular Solution (ECS): Containing (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose; pH adjusted to 7.4.[18][19]

-

Intracellular Solution (ICS): Contained within the patch pipette. Containing (in mM): 50 KCl, 10 NaCl, 60 KF, 20 EGTA, 10 HEPES; pH adjusted to 7.2. May also contain ATP and GTP to prevent current "rundown".[17][19]

-

Agonist/Modulator: GABA and this compound, prepared in ECS and applied via a rapid perfusion system.

-

Instrumentation: Patch-clamp amplifier, microscope, micromanipulator, perfusion system, borosilicate glass pipettes.[16][17]

Methodology:

-

Cell Preparation: Culture cells on glass coverslips. Transfer a coverslip to the recording chamber on the microscope stage and perfuse with ECS.[17]

-

Pipette Formation: Pull borosilicate glass capillaries to a fine tip (resistance of 2-5 MΩ when filled with ICS).[17]

-

Giga-seal Formation: Using a micromanipulator, carefully guide the pipette to touch the membrane of a target cell. Apply gentle suction to form a high-resistance (>1 GΩ) "giga-ohm" seal between the pipette tip and the cell membrane.[17]

-

Whole-Cell Configuration: Apply a brief, strong pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior. Clamp the cell's membrane potential at a holding potential of -60 mV to -80 mV.[17]

-

Current Recording:

-

Baseline: Apply a low, sub-maximal concentration of GABA (e.g., EC₁₀-EC₂₀) for a short duration (e.g., 2-3 seconds) to elicit a baseline inward chloride current.

-

Co-application: After a washout period, co-apply the same concentration of GABA along with a specific concentration of this compound.

-

Measurement: Measure the peak amplitude of the GABA-evoked current in the absence and presence of this compound. The potentiation is calculated as the percentage increase in current amplitude.

-

-

Data Analysis:

-

Repeat the co-application step with a range of this compound concentrations.

-

Plot the percentage potentiation against the log concentration of this compound.

-

Fit the data with a sigmoidal dose-response curve to determine the EC₅₀ for potentiation and the maximum potentiation effect (Eₘₐₓ).

-

Conclusion

This compound represents a refined approach to modulating the GABAergic system for the treatment of insomnia. Its mechanism as a partial positive allosteric modulator with selectivity for the α1-containing GABA-A receptor subtype provides a targeted therapeutic effect.[3][6][7] This partial agonism results in a submaximal potentiation of GABAergic neurotransmission, which is thought to underpin its clinical efficacy while offering an improved safety profile over full agonists.[4][6] The experimental methodologies outlined herein—competitive binding assays and patch-clamp electrophysiology—are fundamental to elucidating the nuanced pharmacology of this compound and serve as a blueprint for the characterization of future GABA-A receptor modulators.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Progress in GABAA receptor agonists for insomnia disorder | CoLab [colab.ws]

- 3. Progress in GABAA receptor agonists for insomnia disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. frontiersin.org [frontiersin.org]

- 6. Efficacy and safety of this compound in the adult insomnia patients: a phase II randomized, multicenter, double-blind, placebo-controlled, and parallel-group study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A phase 1 study of this compound to evaluate the pharmacokinetics, food effect and safety in Chinese healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of this compound? [synapse.patsnap.com]

- 11. What is this compound used for? [synapse.patsnap.com]

- 12. benchchem.com [benchchem.com]

- 13. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PDSP - GABA [kidbdev.med.unc.edu]

- 15. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 17. benchchem.com [benchchem.com]

- 18. moleculardevices.com [moleculardevices.com]

- 19. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

Dimdazenil: A Technical Overview of its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Dimdazenil, also known as EVT-201, is a novel partial positive allosteric modulator of the GABA-A receptor, recently approved in China for the treatment of insomnia. This technical guide provides an in-depth look at its chemical structure and a plausible synthesis pathway, compiling available data for researchers and professionals in drug development.

Chemical Structure and Properties

This compound is an imidazobenzodiazepine derivative. Its chemical structure is characterized by a fused imidazole ring onto a benzodiazepine core, with a substituted oxadiazole moiety. This structure confers its specific pharmacological properties, including its partial agonism and selectivity for certain GABA-A receptor subunits.

The systematic IUPAC name for this compound is 7-chloro-3-[5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl]-5-methyl-4H-imidazo[1,5-a][1][2]benzodiazepin-6-one. Key chemical identifiers and properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 7-chloro-3-[5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl]-5-methyl-4H-imidazo[1,5-a][1][2]benzodiazepin-6-one |

| Molecular Formula | C17H17ClN6O2 |

| Molar Mass | 372.81 g·mol−1[3] |

| CAS Number | 308239-86-3 |

| SMILES | Clc4cccc3n2cnc(c1nc(on1)CN(C)C)c2CN(C(=O)c34)C |

| InChI | 1S/C17H17ClN6O2/c1-22(2)8-13-20-16(21-26-13)15-12-7-23(3)17(25)14-10(18)5-4-6-11(14)24(12)9-19-15/h4-6,9H,7-8H2,1-3H3 |

| InChIKey | JCYLWUVDHLVGER-UHFFFAOYSA-N |

| Stereochemistry | Achiral[2][4] |

| Topological Polar Surface Area | 73.1 Ų[5] |

| Rotatable Bonds | 3[5] |

| Hydrogen Bond Acceptors | 6[5] |

| Hydrogen Bond Donors | 0[5] |

Pharmacological Data

This compound's therapeutic effect is derived from its action as a partial positive allosteric modulator of the GABA-A receptor. It exhibits a degree of selectivity for the α1 subunit, which is thought to be responsible for the sedative effects of benzodiazepines.

| Parameter | Value |

| Mechanism of Action | Partial positive allosteric modulator of the GABA-A receptor. |

| Receptor Subunit Selectivity | 2- to 4-fold higher functional affinity for the α1 subunit relative to the α2, α3, and α5 subunits.[1] |

| Tmax (Time to Peak Plasma Concentration) | 0.5–1.5 hours. |

| Terminal Half-life (t1/2z) | 3.50 to 4.32 hours. |

Synthesis Pathway

The synthesis of this compound, as an imidazobenzodiazepine, involves the construction of the fused tricyclic core followed by the introduction of the substituted oxadiazole side chain. While the precise, step-by-step industrial synthesis is proprietary, a plausible pathway can be constructed based on known synthetic methodologies for this class of compounds and information from related patents.

A key strategy for forming the imidazobenzodiazepine core is the condensation of a benzodiazepine precursor with a suitable reagent to build the imidazole ring. One common method involves the use of an isocyanoacetate derivative. The following diagram illustrates a potential synthetic route.

Caption: A plausible synthetic pathway for this compound.

Experimental Protocols

The following are generalized experimental protocols for key steps in the synthesis of an imidazobenzodiazepine core structure, which would be adapted for the specific synthesis of this compound.

Step 1: Synthesis of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (A benzodiazepine intermediate)

-

To a solution of 2-amino-5-chlorobenzophenone in an appropriate solvent such as pyridine, add glycine ethyl ester hydrochloride.

-

Heat the reaction mixture to reflux for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture and pour it into ice water.

-

The precipitated solid is collected by filtration, washed with water, and dried to yield the benzodiazepine intermediate.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Formation of the Imidazobenzodiazepine Core

-

The benzodiazepine intermediate from the previous step is dissolved in a suitable aprotic solvent, for example, dichloromethane.

-

The solution is treated with a halogenating agent, such as phosphorus oxychloride or a triphenylphosphine/carbon tetrachloride mixture, to form the corresponding imino chloride.

-

The imino chloride is then reacted with ammonia to form the corresponding amidine.

-

The amidine is subsequently condensed with ethyl isocyanoacetate in the presence of a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF).

-

The reaction mixture is heated to facilitate the cyclization and formation of the imidazole ring.

-

After the reaction is complete, the mixture is worked up by pouring it into water and extracting the product with an organic solvent.

-

The organic layer is washed, dried, and concentrated. The resulting crude product is purified by column chromatography to yield the imidazobenzodiazepine core.

Step 3: Introduction of the Side Chain and Final Modifications

-

The imidazobenzodiazepine core undergoes N-methylation at the benzodiazepine nitrogen, typically using a methylating agent like methyl iodide in the presence of a base.

-

The subsequent introduction of the 5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl side chain at the 3-position of the imidazole ring would likely involve the reaction of a suitably functionalized precursor of the imidazobenzodiazepine with a pre-formed oxadiazole derivative. This could involve a coupling reaction.

-

The final product, this compound, would then be isolated and purified using standard techniques such as chromatography and recrystallization.

It is important to note that these are illustrative protocols and the actual synthesis would require specific optimization of reagents, conditions, and purification methods. For precise details, consulting the relevant patent literature, such as patent CN111620834, is recommended.[6]

References

Dimdazenil's Selectivity for GABAA Receptor Alpha Subunits: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimdazenil is a novel partial positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor, developed for the treatment of insomnia.[1][2] As a benzodiazepine (BZD) derivative, it acts at the BZD binding site on the GABAA receptor, enhancing the effect of the endogenous neurotransmitter GABA.[3] A key characteristic of this compound is its subtype selectivity, particularly for different α subunits of the GABAA receptor. This selectivity is of significant interest in drug development, as the diverse physiological and pharmacological effects of benzodiazepines are mediated by different α subunit-containing receptor subtypes.[4] Specifically, the α1 subunit is primarily associated with sedative effects, while α2 and α3 are linked to anxiolytic and muscle relaxant properties, and α5 is involved in learning and memory.[4] This guide provides an in-depth technical overview of this compound's selectivity profile, presenting available quantitative data, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and the experimental workflows.

Quantitative Data on this compound's GABAA Receptor Subtype Selectivity

The following tables summarize the available quantitative data on the binding affinity and functional potentiation of this compound at various GABAA receptor subtypes.

Binding Affinity

| Receptor Subtype | Ki (nM) | Reference |

| α1βγ2 | Data not available | |

| α2βγ2 | Data not available | |

| α3βγ2 | Data not available | |

| α5βγ2 | Data not available |

It is reported that this compound is only moderately selective (~3 to 4-fold) for GABAA receptors containing α1 subunits compared to those with α2 and α3 subunits.[6]

Functional Potentiation

In vitro studies have provided data on the agonistic potency of this compound at different α subunit-containing receptors.[7]

| Receptor Subtype | EC50 (nM) | Maximal Potentiation (%) | Reference |

| α1 | 18 ± 6 | Data not available | [7] |

| α2 | Data not available | Data not available | |

| α3 | Data not available | Data not available | |

| α5 | 53 ± 6 | Data not available | [7] |

The agonistic potency of this compound at the alpha-1 subtype is approximately three times that at the alpha-5 subtype.[7]

Experimental Protocols

The characterization of this compound's selectivity for GABAA receptor α subunits involves two primary experimental techniques: radioligand binding assays and two-electrode voltage clamp (TEVC) electrophysiology.

Radioligand Binding Assay for GABAA Receptor Subtype Selectivity

This method is used to determine the binding affinity (Ki) of a compound for different receptor subtypes.

1. Cell Culture and Transfection:

-

Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.

-

For each GABAA receptor subtype (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2), cells are transiently transfected with the cDNAs encoding the respective subunits using a suitable transfection reagent (e.g., Lipofectamine 2000).

2. Membrane Preparation:

-

Approximately 48 hours post-transfection, cells are harvested.

-

Cells are washed with ice-cold phosphate-buffered saline (PBS) and then homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

The homogenate is centrifuged at a low speed (e.g., 1000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

-

The membrane pellet is washed by resuspension in fresh lysis buffer followed by another round of high-speed centrifugation.

-

The final pellet is resuspended in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl) and the protein concentration is determined using a standard assay (e.g., BCA assay).

3. Competitive Radioligand Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

Each well contains the prepared cell membranes (with a specific GABAA receptor subtype), a radioligand that binds to the benzodiazepine site (e.g., [3H]flumazenil), and varying concentrations of the unlabeled test compound (this compound).

-

Total binding is determined in the absence of any competing ligand.

-

Non-specific binding is determined in the presence of a high concentration of a known benzodiazepine site ligand (e.g., 10 µM diazepam).

-

The reaction is incubated at a specific temperature (e.g., 4°C) for a set time to reach equilibrium.

-

The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound from the free radioligand.

-

The filters are washed with ice-cold wash buffer to remove any unbound radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

4. Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is used to measure the functional potentiation of GABA-induced currents by a compound at different GABAA receptor subtypes expressed in Xenopus laevis oocytes.

1. Oocyte Preparation and cRNA Injection:

-

Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated.

-

The cRNAs encoding the desired GABAA receptor subunits (e.g., α1, β2, γ2) are mixed in a specific ratio and injected into the oocytes.

-

The injected oocytes are incubated for 2-7 days at 18°C in Barth's solution to allow for receptor expression.

2. Electrophysiological Recording:

-

An oocyte expressing the desired GABAA receptor subtype is placed in a recording chamber and continuously perfused with a recording solution (e.g., containing 90 mM NaCl, 1 mM KCl, 1 mM MgCl2, 1 mM CaCl2, and 5 mM HEPES, pH 7.4).

-

The oocyte is impaled with two microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.

-

The membrane potential is clamped at a holding potential of -60 mV.

-

GABA is applied to the oocyte at a concentration that elicits a small, reproducible current (typically the EC5-10).

-

Once a stable baseline GABA response is established, the test compound (this compound) is co-applied with GABA at various concentrations.

3. Data Acquisition and Analysis:

-

The changes in the GABA-induced current in the presence of the test compound are recorded.

-

The potentiation of the GABA current is calculated as the percentage increase in the current amplitude in the presence of the compound compared to the current elicited by GABA alone.

-

Concentration-response curves are generated by plotting the percentage potentiation against the concentration of the test compound.

-

The EC50 (the concentration of the compound that produces 50% of its maximal effect) and the maximal potentiation are determined by fitting the concentration-response curve with a sigmoidal dose-response equation.

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of Action of this compound at the GABAA Receptor.

Experimental Workflow for Subtype Selectivity Analysis

Caption: Experimental Workflow for GABAA Receptor Subtype Selectivity.

Conclusion

This compound demonstrates a degree of selectivity for α1 subunit-containing GABAA receptors, which is consistent with its primary sedative-hypnotic effects. Its characterization as a partial agonist suggests a potentially improved safety profile compared to full agonists, with a reduced risk of side effects such as tolerance and dependence. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other novel GABAA receptor modulators. Further research to fully elucidate the binding affinities and functional potentiation across all relevant α subunits will provide a more complete understanding of its pharmacological profile and clinical potential.

References

- 1. scite.ai [scite.ai]

- 2. Imidazenil: a new partial positive allosteric modulator of gamma-aminobutyric acid (GABA) action at GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficacy and safety of this compound in the adult insomnia patients: a phase II randomized, multicenter, double-blind, placebo-controlled, and parallel-group study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A phase 1 study of this compound to evaluate the pharmacokinetics, food effect and safety in Chinese healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Characterization of Dimdazenil's Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimdazenil is a novel partial positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABAA) receptor, demonstrating selectivity for the α1 subunit.[1][2] This technical guide provides a comprehensive overview of the in-vitro characterization of this compound's binding affinity. It includes a summary of available quantitative binding data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows. This document is intended to serve as a resource for researchers and professionals involved in the study and development of GABAA receptor modulators.

Introduction

This compound is a benzodiazepine derivative that enhances the effect of GABA at the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[3][4] By acting as a partial agonist, this compound offers a potentially improved safety profile compared to full agonists, with a reduced risk of side effects such as tolerance and withdrawal symptoms.[1][2] In-vitro characterization of its binding affinity is crucial for understanding its mechanism of action and for the development of new therapeutics.

Quantitative Binding Affinity Data

The binding affinity of this compound for GABAA receptors has been characterized using various in-vitro assays. The following table summarizes the available quantitative data.

| Receptor Subtype | Parameter | Value (nM) | Reference |

| GABAA α1 | EC50 | 18 ± 6 | [1] |

| GABAA α5 | EC50 | 53 ± 6 | [1] |

EC50 (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the binding affinity of this compound.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from the GABAA receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the benzodiazepine binding site on GABAA receptors.

Materials:

-

Receptor Source: Membranes prepared from HEK293 cells transiently expressing specific human GABAA receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).

-

Radioligand: [³H]-Flumazenil (a high-affinity benzodiazepine site antagonist).

-

Test Compound: this compound.

-

Non-specific Binding Control: Diazepam (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

Cell harvester and scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target GABAA receptor subtype in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet with fresh assay buffer and resuspend to a final protein concentration of 50-100 µg/mL.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Receptor membranes + [³H]-Flumazenil (at a concentration near its Kd, typically 1-2 nM).

-

Non-specific Binding: Receptor membranes + [³H]-Flumazenil + Diazepam (10 µM).

-

Competition: Receptor membranes + [³H]-Flumazenil + varying concentrations of this compound.

-

-

Incubation: Incubate the plate at 4°C for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters 3-4 times with ice-cold wash buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This assay measures the functional modulation of GABAA receptors by this compound in Xenopus oocytes.

Objective: To determine the EC50 of this compound's potentiation of the GABA-evoked current.

Materials:

-

Xenopus laevis oocytes.

-

cRNAs for human GABAA receptor subunits (e.g., α1, β2, γ2).

-

GABA.

-

This compound.

-

Recording solution (e.g., ND96).

-

Two-electrode voltage clamp setup.

Procedure:

-

Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject the oocytes with a mixture of cRNAs for the desired GABAA receptor subunits.

-

Incubation: Incubate the injected oocytes for 2-5 days at 18°C to allow for receptor expression.

-

Electrophysiological Recording: Place an oocyte in a recording chamber continuously perfused with recording solution. Impale the oocyte with two microelectrodes filled with 3 M KCl and clamp the membrane potential at -60 mV.

-

Drug Application: Apply GABA at a concentration that elicits a submaximal current (e.g., EC10-EC20). Once a stable baseline current is established, co-apply the same concentration of GABA with varying concentrations of this compound.

-

Data Acquisition and Analysis: Record the peak current amplitude for each application. Plot the potentiation of the GABA-evoked current as a function of this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the GABAA receptor signaling pathway and the experimental workflows described above.

Conclusion

The in-vitro characterization of this compound's binding affinity confirms its action as a partial positive allosteric modulator of the GABAA receptor with selectivity for the α1 subunit. The provided experimental protocols offer a framework for the consistent and reproducible assessment of this compound and other GABAA receptor modulators. Further studies to determine the Ki and Kd values across a wider range of GABAA receptor subtypes will provide a more complete understanding of this compound's binding profile and its therapeutic potential.

References

- 1. A phase 1 study of this compound to evaluate the pharmacokinetics, food effect and safety in Chinese healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy and safety of this compound in the adult insomnia patients: a phase II randomized, multicenter, double-blind, placebo-controlled, and parallel-group study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Efficacy and safety of this compound in adults with insomnia disorder: results from a multicenter, randomized, double-blind, placebo-controlled phase III trials - PMC [pmc.ncbi.nlm.nih.gov]

Dimdazenil: An In-Depth Technical Review of its Preclinical and Clinical Safety Profile

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available public information on the safety and toxicology of Dimdazenil. While preclinical studies have been conducted as a standard part of the drug development process, detailed quantitative data and specific experimental protocols from these non-clinical studies are not extensively available in the public domain. Therefore, this guide presents a comprehensive overview of the known safety profile, drawing heavily on clinical trial data, to inform on the overall toxicological characteristics of this compound.

Executive Summary

This compound is a novel partial positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor, demonstrating selectivity for the α1 subunit. Developed for the treatment of insomnia, it has shown significant efficacy in improving sleep onset and maintenance. Across multiple clinical trials, this compound has exhibited a favorable safety and tolerability profile, with a reduced potential for side effects commonly associated with full GABA-A receptor agonists. This document provides a detailed examination of its mechanism of action, and a thorough review of its safety findings from clinical studies, serving as a key resource for professionals in the field of drug development and neuroscience.

Mechanism of Action

This compound functions by enhancing the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, at the GABA-A receptor. Unlike traditional benzodiazepines that act as full agonists, this compound is a partial agonist. This partial agonism is believed to contribute to its improved safety profile, potentially reducing the risk of tolerance, dependence, and next-day residual effects. Its selectivity for the α1 subunit of the GABA-A receptor is thought to mediate its sedative-hypnotic effects while minimizing anxiolytic and muscle relaxant properties associated with other subunits.[1][2]

Clinical Safety and Tolerability

Clinical trials, including Phase I, II, and III studies, have consistently demonstrated that this compound is generally well-tolerated.[3][4][5] The majority of treatment-emergent adverse events (TEAEs) reported were of mild to moderate intensity.[5][6][7]

Overview of Adverse Events in Clinical Trials

The following table summarizes the most frequently reported adverse events in clinical studies. It is important to note that the incidence of these events was often comparable to placebo in some studies.

| Adverse Event Category | Specific Events | Incidence Notes |

| Nervous System Disorders | Dizziness, Vertigo, Weakness | Most frequently reported TEAEs in some studies.[2] |

| Metabolism and Nutrition Disorders | Hyperuricemia | Reported in a Phase I study.[6][8] |

| Infections and Infestations | Upper respiratory tract infection | Reported in a Phase I study.[6][8] |

| Vascular Disorders | Diastolic blood pressure decreased | Reported in a Phase I study.[6][8] |

| Investigations | Blood triglycerides increased, Red blood cells in urine positive | Reported in a Phase I study.[6][8] |

Across all reported studies, there have been no reports of deaths or serious adverse events directly attributed to this compound.[2][5][6][7][8]

Dose-Response Relationship for Adverse Events

In a Phase I study, the incidence of TEAEs appeared to be dose-related in single-dose administration:[8][9]

-

1.5 mg: 16.7%

-

2.5 mg: 58.3%

-

5 mg: 66.7%

In the multiple-dose group (2.5 mg daily for 5 days), the incidence of TEAEs was 61.5%.[8][9]

Preclinical Toxicology Profile: A Summary of Inferred Findings

As previously noted, specific data from preclinical toxicology studies are not publicly available. However, based on the progression of this compound to Phase III clinical trials and its subsequent approval in China, it can be inferred that the compound met the required safety endpoints in a standard battery of non-clinical tests. The general protocols for such studies are outlined below.

General Toxicology

Repeat-dose toxicity studies in at least two species (one rodent, one non-rodent) would have been conducted to support clinical trials. These studies are designed to identify target organs for toxicity and establish a no-observed-adverse-effect level (NOAEL).

Safety Pharmacology

A standard safety pharmacology core battery would have assessed the effects of this compound on vital functions, including the cardiovascular, respiratory, and central nervous systems. The lack of significant cardiovascular or respiratory adverse events in clinical trials suggests a clean profile in these preclinical assessments.

Genotoxicity

A battery of in vitro and in vivo genotoxicity tests is standard. This typically includes:

-

An Ames test for bacterial reverse mutation.

-

An in vitro chromosomal aberration assay or mouse lymphoma assay.

-

An in vivo micronucleus test in rodents.

The progression to clinical trials strongly implies that this compound was found to be non-genotoxic in these assays.

Carcinogenicity

Long-term carcinogenicity studies, typically in two rodent species, are required for drugs intended for chronic use. Given that this compound is approved for short-term use, the extent of carcinogenicity testing required may have varied.

Reproductive and Developmental Toxicology

Studies to assess the effects on fertility, embryonic and fetal development, and pre- and postnatal development would have been conducted. These studies evaluate any potential for teratogenicity or adverse effects on reproductive function.

Experimental Protocols (Illustrative)

While specific protocols for this compound are not available, the following represents a typical workflow for a key preclinical toxicology study.

References

- 1. cybra.lodz.pl [cybra.lodz.pl]

- 2. frontiersin.org [frontiersin.org]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Efficacy and safety of this compound in the adult insomnia patients: a phase II randomized, multicenter, double-blind, placebo-controlled, and parallel-group study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. A phase 1 study of this compound to evaluate the pharmacokinetics, food effect and safety in Chinese healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A phase 1 study of this compound to evaluate the pharmacokinetics, food effect and safety in Chinese healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

Dimdazenil: A Deep Dive into its Cellular and Molecular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimdazenil, a novel benzodiazepine derivative, has emerged as a significant therapeutic agent for the treatment of insomnia.[1][2] Unlike traditional benzodiazepines, this compound exhibits a unique pharmacological profile as a partial positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1][3] This distinct mechanism of action is believed to contribute to its favorable side-effect profile, particularly a reduction in motor incoordination, when compared to full agonists.[2][4] This technical guide provides an in-depth exploration of the cellular and molecular targets of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism and the workflows used for its characterization.

Cellular and Molecular Targets

The primary molecular target of this compound is the GABA-A receptor, a ligand-gated ion channel that plays a crucial role in mediating inhibitory neurotransmission in the central nervous system.[5][6] this compound binds to the benzodiazepine site on the GABA-A receptor complex, which is located at the interface between the α and γ subunits.[1] By binding to this site, this compound enhances the effect of GABA, the primary inhibitory neurotransmitter, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron. This potentiation of GABAergic inhibition underlies the sedative and hypnotic effects of this compound.[5][6]

A key feature of this compound is its preferential affinity for GABA-A receptors containing the α1 subunit.[2][4][6][7][8] In vitro studies have demonstrated that this compound has a two- to four-fold higher functional affinity for the α1 subunit relative to the α2, α3, and α5 subunits.[2][3] This selectivity is significant as the α1 subunit is primarily associated with sedative effects, while the α2, α3, and α5 subunits are linked to anxiolytic, myorelaxant, and cognitive effects, respectively.[8]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the binding affinity and functional potency of this compound at various GABA-A receptor subtypes.

| Receptor Subtype | EC50 (nM) | Reference |

| α1 | 18 ± 6 | [6] |

| α5 | 53 ± 6 | [6] |

| α2 | Data Not Available | |

| α3 | Data Not Available |

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that is required for 50% of its maximum effect in vitro.

| Parameter | Value | Reference |

| Functional Selectivity (α1 vs. α2, α3) | ~3-4 fold higher for α1 | [2][3] |

Signaling Pathway

This compound, as a partial positive allosteric modulator of the GABA-A receptor, enhances the inhibitory effects of GABA. The signaling cascade initiated by the binding of GABA and this compound to the GABA-A receptor is depicted below.

Experimental Protocols

The following sections detail the methodologies typically employed to characterize the interaction of compounds like this compound with the GABA-A receptor.

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This protocol describes a competitive binding assay using a radiolabeled ligand (e.g., [3H]flumazenil) to determine the binding affinity of this compound for different GABA-A receptor subtypes.

Detailed Steps:

-

Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells are transiently or stably transfected with cDNAs encoding the desired α, β, and γ subunits of the GABA-A receptor. After incubation, cells are harvested, and cell membranes are prepared by homogenization in a buffered solution followed by centrifugation to pellet the membranes. The final membrane pellet is resuspended in a suitable buffer.

-

Binding Assay: The prepared cell membranes are incubated in a multi-well plate with a fixed concentration of a radiolabeled benzodiazepine site ligand, such as [3H]flumazenil, and a range of concentrations of unlabeled this compound. Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled benzodiazepine like diazepam. The incubation is typically carried out at a controlled temperature for a specific duration to reach equilibrium.

-

Separation and Quantification: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as the percentage of specific binding versus the logarithm of the this compound concentration. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology for Determining Functional Potency (EC50)

This protocol outlines the use of TEVC on Xenopus laevis oocytes to measure the functional effects of this compound on GABA-A receptor-mediated currents.

Detailed Steps:

-

Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated. The oocytes are then injected with a mixture of cRNAs encoding the desired α, β, and γ subunits of the GABA-A receptor and are incubated for several days to allow for receptor expression on the oocyte membrane.

-

Electrophysiological Recording: An oocyte is placed in a recording chamber and continuously perfused with a buffer solution. The oocyte is impaled with two microelectrodes, one for measuring the membrane potential and the other for injecting current to clamp the membrane potential at a holding potential (typically -70 mV).

-

Drug Application: A baseline current is established by applying a low concentration of GABA (typically EC10-EC20). Subsequently, different concentrations of this compound are co-applied with the same concentration of GABA, and the resulting potentiation of the chloride current is recorded.

-

Data Analysis: The potentiation of the GABA-induced current by this compound is calculated as a percentage increase over the baseline GABA current. A dose-response curve is constructed by plotting the percentage potentiation against the logarithm of the this compound concentration. The EC50, representing the concentration of this compound that produces 50% of the maximal potentiation, is determined by fitting the data to a sigmoidal dose-response equation.

Conclusion

This compound represents a significant advancement in the pharmacology of sleep aids. Its mechanism as a partial positive allosteric modulator of the GABA-A receptor, coupled with its selectivity for the α1 subunit, provides a targeted approach to inducing sleep with a potentially improved safety profile. The quantitative data and experimental methodologies outlined in this guide offer a comprehensive understanding of the cellular and molecular interactions of this compound, providing a valuable resource for researchers and professionals in the field of drug development. Further research to fully elucidate the binding affinities and functional potencies across all major GABA-A receptor subtypes will continue to refine our understanding of this promising therapeutic agent.

References

- 1. ClinPGx [clinpgx.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. A phase 1 study of this compound to evaluate the pharmacokinetics, food effect and safety in Chinese healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficacy and safety of this compound in adults with insomnia disorder: results from a multicenter, randomized, double-blind, placebo-controlled phase III trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficacy and safety of this compound in the adult insomnia patients: a phase II randomized, multicenter, double-blind, placebo-controlled, and parallel-group study - PMC [pmc.ncbi.nlm.nih.gov]

Dimdazenil's Impact on Neuronal Excitability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimdazenil is a novel partial positive allosteric modulator (pPAM) of the γ-aminobutyric acid type A (GABA-A) receptor, demonstrating selectivity for α1 and α5 subunit-containing receptor isoforms. As a benzodiazepine derivative, its mechanism of action centers on enhancing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system, thereby reducing neuronal excitability. This technical guide provides an in-depth analysis of this compound's effects on neuronal excitability, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key pathways and workflows. The information presented is intended to support further research and development of this compound and other selective GABA-A receptor modulators.

Introduction

The delicate balance between neuronal excitation and inhibition is fundamental to proper central nervous system (CNS) function. Disruption of this equilibrium is implicated in a range of neurological and psychiatric disorders. The GABA-A receptor, a ligand-gated ion channel, is the principal mediator of fast inhibitory neurotransmission in the brain.[1] Its activation by GABA leads to an influx of chloride ions, hyperpolarizing the neuron and decreasing the likelihood of action potential firing.[1]

Benzodiazepines, a class of drugs that allosterically modulate the GABA-A receptor, have long been utilized for their anxiolytic, sedative, muscle relaxant, and anticonvulsant properties.[1] However, their clinical utility is often limited by side effects such as sedation, cognitive impairment, and the potential for tolerance and dependence.[1] this compound emerges as a promising therapeutic agent by acting as a partial positive allosteric modulator, suggesting a ceiling to its modulatory effect that may translate to an improved safety profile compared to full agonists.[2][3] Preclinical evidence indicates a selective affinity for GABA-A receptors containing α1 and α5 subunits, which are differentially implicated in sedation and cognitive processes, respectively.[4]

This guide synthesizes the current understanding of this compound's interaction with the GABA-A receptor and its consequent effects on neuronal excitability, drawing from both preclinical and clinical data.

Mechanism of Action

This compound exerts its effects by binding to the benzodiazepine site on the GABA-A receptor, a site distinct from the GABA binding site.[1] This binding event induces a conformational change in the receptor that increases its affinity for GABA.[1] The enhanced binding of GABA leads to a more frequent opening of the chloride ion channel, resulting in an augmented influx of chloride ions and a greater hyperpolarization of the neuronal membrane.[1] This potentiation of GABAergic inhibition effectively dampens neuronal excitability.

As a partial modulator, this compound produces a submaximal potentiation of the GABA-A receptor's response to GABA, even at saturating concentrations.[2][3] This is in contrast to full agonists, which elicit a maximal response. This property is hypothesized to contribute to a reduced incidence of adverse effects.

Signaling Pathway

The signaling pathway initiated by this compound's modulation of the GABA-A receptor is depicted below.

Quantitative Data

The following tables summarize the available quantitative data on this compound's affinity for GABA-A receptor subtypes and its clinical effects on sleep parameters.

Table 1: Preclinical Receptor Binding Affinity

| GABA-A Receptor Subtype | EC50 (nM) | Reference |

| α1-containing | 18 ± 6 | [2] |

| α5-containing | 53 ± 6 | [2] |

EC50 values represent the concentration of this compound required to produce 50% of its maximal effect in vitro.

Table 2: Clinical Efficacy in Insomnia (Phase II Study)

| Parameter | Dose | Change from Placebo (Day 1/2) | 95% Confidence Interval | Reference |

| Total Sleep Time (TST, min) | 1.5 mg | 25.5 | (9.16, 41.89) | [5] |

| 2.5 mg | 17.4 | (1.29, 33.55) | [5] | |

| 5 mg | 22.8 | (6.72, 38.80) | [5] | |

| Latency to Persistent Sleep (LPS, min) | 5 mg | Significantly Reduced | - | [4] |

| Sleep Efficiency (SE, %) | 1.5 mg | Significantly Improved | - | [4] |

| 5 mg | Significantly Improved | - | [4] |

Table 3: Clinical Efficacy in Insomnia (Phase III Study)

| Parameter | Dose | Change from Placebo (Day 13/14) | p-value | Reference |

| Total Sleep Time (TST, min) | 2.5 mg | 31.68 | < 0.001 | [6] |

| Latency to Persistent Sleep (LPS, min) | 2.5 mg | -6.46 | 0.023 | [6] |

| Wake After Sleep Onset (WASO, min) | 2.5 mg | -20.16 | < 0.001 | [7] |

| Sleep Efficiency (SE, %) | 2.5 mg | 5.55 | < 0.001 | [7] |

Experimental Protocols

This section outlines detailed methodologies for key experiments used to characterize the effects of GABA-A receptor modulators like this compound on neuronal excitability.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording

Objective: To measure the potentiation of GABA-evoked currents by this compound in cultured neurons or cells expressing recombinant GABA-A receptors.

Methodology:

-

Cell Culture:

-

HEK293 cells are stably transfected with the desired GABA-A receptor subunit combination (e.g., α1β2γ2 or α5β3γ2).

-

Cells are cultured on glass coverslips in DMEM supplemented with 10% FBS, penicillin/streptomycin, and selection antibiotics.

-

Alternatively, primary neuronal cultures (e.g., cortical or hippocampal neurons) can be used.

-

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 CsCl, 1 MgCl2, 10 HEPES, 10 EGTA, 2 Mg-ATP (pH adjusted to 7.2 with CsOH).

-

-

Recording:

-

Coverslips are transferred to a recording chamber on an inverted microscope and continuously perfused with external solution.

-

Borosilicate glass pipettes (3-5 MΩ resistance) are filled with internal solution and positioned using a micromanipulator.

-

A whole-cell patch-clamp configuration is established on a target cell.

-

The cell is voltage-clamped at a holding potential of -60 mV.

-

-

Drug Application:

-

A baseline GABA-evoked current is established by applying a low concentration of GABA (e.g., EC10-EC20) for a short duration (e.g., 2-5 seconds) using a rapid solution exchange system.

-

After a stable baseline is achieved, this compound is co-applied with the same concentration of GABA.

-

A range of this compound concentrations are tested to generate a dose-response curve.

-

-

Data Analysis:

-

The peak amplitude of the GABA-evoked current is measured in the absence and presence of this compound.

-

The percentage potentiation is calculated: ((I_GABA+this compound / I_GABA) - 1) * 100.

-

The EC50 for potentiation is determined by fitting the dose-response data to a sigmoidal function.

-

Measurement of Neuronal Firing Rate

Objective: To assess the effect of this compound on the spontaneous or evoked firing rate of neurons in brain slices.

Methodology:

-

Brain Slice Preparation:

-

Rodents are anesthetized and decapitated.

-

The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Coronal or sagittal slices (300-400 µm thick) containing the brain region of interest (e.g., hippocampus, cortex) are prepared using a vibratome.

-

Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

-

Recording:

-

A slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF.

-

Extracellular or cell-attached patch-clamp recordings are performed to monitor neuronal firing.

-

Extracellular Recording: A glass microelectrode filled with aCSF is placed in proximity to a neuron to record action potentials.

-

Cell-Attached Recording: A patch pipette is sealed onto the membrane of a neuron without rupturing the patch, allowing for the recording of action currents.

-

-

-

Drug Application:

-

A stable baseline firing rate is recorded for several minutes.

-

This compound is bath-applied to the slice at a known concentration.

-

The firing rate is continuously monitored during and after drug application.

-

-

Data Analysis:

-

Spike detection and sorting are performed to isolate the activity of single neurons.

-

The firing rate (spikes/second) is calculated in time bins before, during, and after this compound application.

-

Statistical analysis is used to determine if there is a significant change in firing rate following drug application.

-

Visualizations

Experimental Workflow for Characterizing a Novel GABA-A Modulator

References

- 1. Integrated workflow for the identification of new GABAA R positive allosteric modulators based on the in silico screening with further in vitro validation. Case study using Enamine's stock chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A phase 1 study of this compound to evaluate the pharmacokinetics, food effect and safety in Chinese healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. This compound for the treatment of insomnia: a systematic review and narrative synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficacy and safety of this compound in the adult insomnia patients: a phase II randomized, multicenter, double-blind, placebo-controlled, and parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Imidazenil: a new partial positive allosteric modulator of gamma-aminobutyric acid (GABA) action at GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Half-Life of Dimdazenil in Plasma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the methodologies and findings related to the plasma half-life of Dimdazenil, a novel partial positive allosteric modulator of the GABA-A receptor. The following sections detail the pharmacokinetic profile of this compound, the experimental protocols for its analysis, and its underlying mechanism of action.

Quantitative Pharmacokinetic Data of this compound

The pharmacokinetic properties of this compound have been characterized in a phase 1 clinical trial involving healthy adult subjects. The key parameters following single oral dose administration are summarized below.

| Pharmacokinetic Parameter | 1.5 mg Dose (n=12) | 2.5 mg Dose (n=12) | 5 mg Dose (n=12) |

| t½ (h) | 3.50 ± 0.64 | 4.32 ± 1.13 | 4.14 ± 0.81 |

| Tmax (h) | 1.0 (0.5 - 1.5) | 1.0 (0.5 - 1.5) | 1.0 (0.5 - 1.5) |

| Cmax (ng/mL) | 45.3 ± 9.3 | 78.8 ± 17.4 | 161.7 ± 39.5 |

| AUC0-t (hng/mL) | 215.8 ± 42.5 | 413.3 ± 117.4 | 828.5 ± 189.2 |

| AUC0-∞ (hng/mL) | 221.7 ± 44.4 | 424.8 ± 122.9 | 846.8 ± 195.8 |

Data presented as mean ± standard deviation, except for Tmax which is presented as median (range).[1][2][3][4]

Experimental Protocols

The determination of this compound's plasma half-life involves a multi-step process, from clinical study conduct to bioanalytical sample analysis.

In Vivo Pharmacokinetic Study Protocol

A representative in vivo study to determine the plasma half-life of this compound follows a single-dose, open-label design in healthy human subjects.

Study Design:

-

Participants: Healthy adult volunteers are recruited. A phase 1 study of this compound included 36 healthy subjects for single-dose administration.[1][2][3][4]

-

Dosing: Participants are administered a single oral dose of this compound. In the aforementioned study, subjects were assigned to receive 1.5, 2.5, or 5 mg of this compound.[1][2][3][4]

-

Blood Sampling: Venous blood samples are collected at pre-determined time points. A typical schedule includes pre-dose, and multiple time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 5, 6, 8, 12, 24, 36, 48, and 72 hours) to capture the full pharmacokinetic profile.[3]

-

Sample Processing: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin). Plasma is separated by centrifugation and stored frozen (e.g., at -80°C) until analysis.

The following diagram illustrates the workflow of a typical clinical pharmacokinetic study.

Bioanalytical Method for this compound Quantification in Plasma

The concentration of this compound in plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Sample Preparation:

-

Thawing: Frozen plasma samples are thawed at room temperature.

-

Protein Precipitation: A small volume of plasma (e.g., 50 µL) is mixed with a protein precipitating agent, such as acetonitrile containing an internal standard.[5] This step removes larger protein molecules that can interfere with the analysis.

-

Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.

-

Supernatant Transfer: The clear supernatant containing this compound is transferred to a new plate or vial for analysis.

LC-MS/MS Analysis:

-

Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. A C18 reverse-phase column is typically used to separate this compound from other components in the plasma extract.[5]

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify this compound and its internal standard based on their unique mass-to-charge ratios.[6]

-

Quantification: A calibration curve is generated using standards of known this compound concentrations in blank plasma. The concentration of this compound in the study samples is then determined by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

The following diagram outlines the bioanalytical workflow.

In Vitro Plasma Stability Assay

This assay determines the stability of this compound in plasma, which can indicate its susceptibility to enzymatic degradation.

Protocol:

-

Incubation: this compound is added to a pool of human plasma at a specific concentration (e.g., 1 µM) and incubated at 37°C.[1]

-

Time Points: Aliquots of the plasma-drug mixture are taken at various time points (e.g., 0, 15, 30, 60, and 120 minutes).[7][8]

-

Reaction Termination: The enzymatic reaction in each aliquot is stopped by adding a quenching solution, typically a cold organic solvent like acetonitrile.[8]

-

Analysis: The concentration of the remaining this compound at each time point is quantified by LC-MS/MS.

-

Half-life Calculation: The natural logarithm of the percentage of this compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½ = 0.693 / slope).[7][8]

Mechanism of Action: GABA-A Receptor Modulation

This compound exerts its therapeutic effects through its interaction with the central nervous system, specifically by modulating the activity of the gamma-aminobutyric acid type A (GABA-A) receptor.[6]

The GABA-A receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, allows chloride ions (Cl-) to enter the neuron. This influx of negatively charged ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus producing an inhibitory or calming effect on the brain.[6][9]

This compound acts as a partial positive allosteric modulator of the GABA-A receptor.[10] It binds to a site on the receptor that is distinct from the GABA binding site. This binding enhances the affinity of the receptor for GABA, thereby potentiating the inhibitory effects of GABA.[6][9] This leads to an increased influx of chloride ions and a more pronounced inhibitory effect. This compound shows a moderate selectivity for GABA-A receptors containing the α1 subunit.[10]

The signaling pathway is illustrated in the diagram below.

References

- 1. charnwooddiscovery.com [charnwooddiscovery.com]

- 2. droracle.ai [droracle.ai]

- 3. frontiersin.org [frontiersin.org]

- 4. A phase 1 study of this compound to evaluate the pharmacokinetics, food effect and safety in Chinese healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Plasma Stability Assay | Domainex [domainex.co.uk]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 9. physiologie.envt.fr [physiologie.envt.fr]

- 10. derangedphysiology.com [derangedphysiology.com]

Methodological & Application

Application Notes and Protocols for In-Vitro Characterization of Dimdazenil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimdazenil is a novel partial positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] It exhibits selectivity for different alpha (α) subunits of the GABA-A receptor, which are the primary mediators of fast inhibitory neurotransmission in the central nervous system.[3][4] As a partial modulator, this compound is designed to offer a safer therapeutic window compared to full agonists by producing a lower maximal potentiation of GABA-A receptors, potentially reducing side effects such as tolerance and withdrawal symptoms.[5][6] These characteristics make this compound a promising candidate for the treatment of conditions like insomnia and anxiety disorders.[3][4]

This document provides detailed protocols for the in-vitro characterization of this compound, focusing on its binding affinity and functional potentiation of GABA-A receptors. The methodologies described are standard assays for evaluating compounds that target this receptor complex.

Quantitative Data Summary

The following table summarizes the in-vitro potency of this compound on different GABA-A receptor alpha subunits. This data is crucial for understanding its selectivity and potential therapeutic effects.

| Receptor Subtype | Parameter | Value (nM) |

| GABA-A α1 | EC₅₀ | 18 ± 6[5][7] |

| GABA-A α5 | EC₅₀ | 53 ± 6[5][7] |

EC₅₀ (Half-maximal effective concentration): The concentration of this compound that produces 50% of the maximal possible potentiation of the GABA response.

Signaling Pathway

This compound, as a positive allosteric modulator of the GABA-A receptor, does not directly activate the receptor. Instead, it binds to a distinct site on the receptor complex, enhancing the effect of the endogenous ligand, GABA.[3][4] This potentiation leads to an increased influx of chloride ions (Cl⁻) into the neuron, resulting in hyperpolarization of the cell membrane and a decrease in neuronal excitability.[3]

GABA-A Receptor Signaling Pathway with this compound.

Experimental Protocols

Radioligand Binding Assay

This protocol determines the binding affinity of this compound to the benzodiazepine site on the GABA-A receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for specific GABA-A receptor subtypes.

Materials:

-

Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing specific human GABA-A receptor subunit combinations (e.g., α1β2γ2, α5β2γ2).

-

Radioligand: [³H]-Flumazenil (a high-affinity benzodiazepine site antagonist).

-

Non-specific binding control: Clonazepam (or another high-affinity unlabeled benzodiazepine).

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Instrumentation: Scintillation counter, filtration apparatus.

Workflow Diagram:

Workflow for Radioligand Binding Assay.

Procedure:

-

Membrane Preparation:

-

Culture HEK293 cells expressing the desired GABA-A receptor subtype to confluency.

-

Harvest cells and homogenize in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 0.1-0.5 mg/mL.

-

-

Binding Assay:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor (this compound) binding.

-

Total Binding: Add cell membranes and [³H]-Flumazenil (at a concentration near its Kd, typically 1-2 nM).

-

Non-specific Binding: Add cell membranes, [³H]-Flumazenil, and a high concentration of Clonazepam (e.g., 10 µM).

-

Competitor Binding: Add cell membranes, [³H]-Flumazenil, and varying concentrations of this compound.

-

Incubate the plate at 4°C for 60-90 minutes to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity in each vial using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC₅₀ (the concentration of this compound that inhibits 50% of specific [³H]-Flumazenil binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol measures the functional potentiation of GABA-evoked currents by this compound in Xenopus oocytes expressing GABA-A receptors.

Objective: To determine the EC₅₀ and maximal efficacy of this compound's potentiation of GABA-A receptor function.

Materials:

-

Expression System: Xenopus laevis oocytes injected with cRNA for specific GABA-A receptor subunits (e.g., α1β2γ2, α5β2γ2).

-

Reagents: GABA, this compound.

-

Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.

-

Instrumentation: Two-electrode voltage clamp amplifier, microelectrode puller, data acquisition system.

Workflow Diagram:

Workflow for Two-Electrode Voltage Clamp Assay.

Procedure:

-

Oocyte Preparation:

-

Surgically harvest oocytes from female Xenopus laevis.

-

Inject oocytes with a mixture of cRNAs encoding the desired GABA-A receptor subunits.

-

Incubate the injected oocytes for 2-5 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with ND96 solution.

-

Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) filled with 3 M KCl.

-

Clamp the membrane potential at a holding potential of -60 to -80 mV.

-

-

Drug Application and Data Acquisition:

-

Establish a baseline GABA response by applying a low concentration of GABA (e.g., EC₁₀-EC₂₀) until a stable current is observed.

-

To test for potentiation, co-apply the same concentration of GABA with varying concentrations of this compound.

-

Allow for a washout period between applications to ensure the receptor returns to its baseline state.

-

Record the peak current amplitude for each application.

-

-

Data Analysis:

-